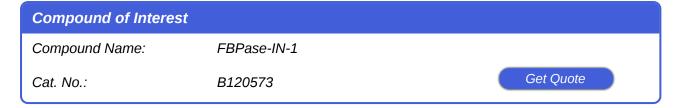


# Application Notes and Protocols for Determining the IC50 of FBPase-IN-1

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

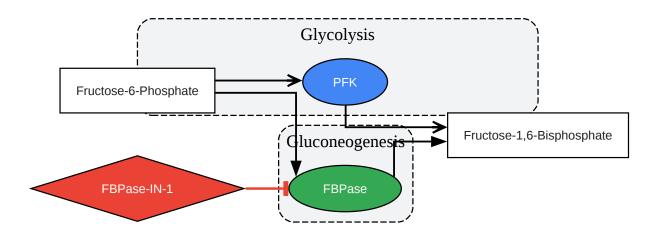
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[1][2] Its role in hepatic glucose production makes it an attractive therapeutic target for type 2 diabetes.[3][4] **FBPase-IN-1** is a potent inhibitor of FBPase with a reported half-maximal inhibitory concentration (IC50) of 0.22 µM.[1][5] This document provides detailed application notes and experimental protocols for the determination of the IC50 value of **FBPase-IN-1**, a critical step in characterizing its potency and selectivity.

**FBPase-IN-1** modifies the C128 site of the enzyme, regulating the N125-S124-S123 allosteric pathway and thereby impacting its catalytic activity.[1][5] Accurate and reproducible determination of its IC50 is essential for structure-activity relationship (SAR) studies, lead optimization, and preclinical development.

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general workflow for determining the IC50 of an FBPase inhibitor.





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